molecular formula C3H3ClF4 B3392406 2-Chloro-1,1,1,2-tetrafluoropropane CAS No. 421-73-8

2-Chloro-1,1,1,2-tetrafluoropropane

Cat. No. B3392406
CAS RN: 421-73-8
M. Wt: 150.5 g/mol
InChI Key: SMCNZLDHTZESTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-1,1,1,2-tetrafluoropropane is C3H3ClF4. It has an average mass of 150.503 Da and a monoisotopic mass of 149.985947 Da .


Physical And Chemical Properties Analysis

2-Chloro-1,1,1,2-tetrafluoropropane has a boiling point of approximately 11.95°C. Its density and refractive index are estimated to be 1.2432 and 1.3063 respectively .

Scientific Research Applications

Catalytic Dehydrofluorination

2-Chloro-1,1,1,2-tetrafluoropropane has been studied for its catalytic dehydrofluorination using aluminium chlorofluoride and high-surface aluminium fluoride catalysts. This process can selectively produce 2-chloro-3,3,3-trifluoropropene, an important compound in various chemical reactions. The notable aspect of this process is its operation under mild conditions, such as low temperatures and without requiring a hydrogen source, making it environmentally and economically beneficial (Kervarec, Marshall, Braun, & Kemnitz, 2019).

Vapor Pressure Measurements

The vapor pressure of 2-Chloro-1,1,1,2-tetrafluoropropane has been extensively measured and analyzed. These measurements are crucial for understanding its physical properties, which are essential for various industrial applications like refrigerants and aerosol propellants. The vapor pressures were correlated using equations like the Wagner type equation, providing accurate data for scientific and industrial use (Yang et al., 2014).

Isothermal Vapor-Liquid Equilibrium Measurements

Understanding the vapor-liquid equilibria of 2-Chloro-1,1,1,2-tetrafluoropropane in binary systems is vital for applications in refrigeration and air conditioning systems. Measurements have been performed to determine the equilibria in binary systems involving this compound, providing important data for the design and optimization of these systems (Yang et al., 2016).

Electrochemical Applications

Electrochemical studies have demonstrated the potential of 2-Chloro-1,1,1,2-tetrafluoropropane in various reactions. For example, its dechlorination has been achieved electrochemically, leading to the formation of important fluorinated compounds. This process showcases the versatility of the compound in electrochemical applications (Inaba, Sawai, Ogumi, & Takehara, 1995).

Stereodivergent Synthesis

The compound has also been used in the stereodivergent synthesis of fluorine-containing enamides. This application highlights its role in producing structurally complex and fluorine-rich organic compounds, which are important in pharmaceutical and material sciences (Ota, Kawasaki-Takasuka, Yamazaki, & Kubota, 2012).

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1,2-tetrafluoropropane is not fully understood, but it is believed to act as a potent greenhouse gas that contributes to climate change. It has also been shown to have ozone-depleting properties.

Safety and Hazards

2-Chloro-1,1,1,2-tetrafluoropropane is classified as a liquefied gas under pressure. It may explode if heated. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also hazardous to the ozone layer .

properties

IUPAC Name

2-chloro-1,1,1,2-tetrafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCNZLDHTZESTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893542
Record name 1,1,1,2-Tetrafluoro-2-chloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor
Record name Propane, 2-chloro-1,1,1,2-tetrafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Chloro-1,1,1,2-tetrafluoropropane

CAS RN

421-73-8
Record name 2-Chloro-1,1,1,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-chloro-1,1,1,2-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-chloro-1,1,1,2-tetrafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1,2-Tetrafluoro-2-chloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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